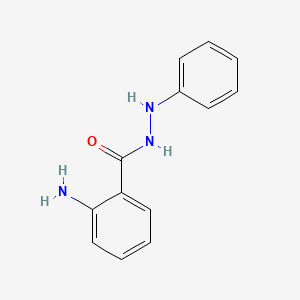

2-amino-N'-phenylbenzohydrazide

Descripción general

Descripción

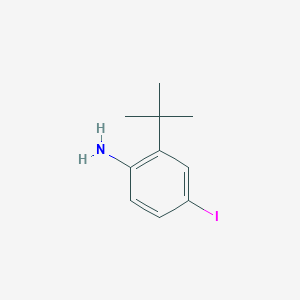

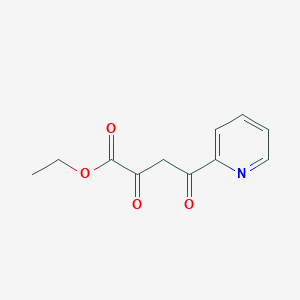

2-Amino-N'-phenylbenzohydrazide is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a phenylbenzohydrazide moiety, which allows it to undergo a range of chemical transformations. The compound's reactivity is exploited in the synthesis of diverse structures, such as benzisoxazole, benzisothiazole, benzoxazole, benzimidazole, and quinazolinone derivatives, which have potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives from 2-amino-N'-phenylbenzohydrazide has been explored through various methods. One approach involves a phenyliodine(III) diacetate (PIDA)-mediated tandem reaction, which efficiently produces aryldiazenylisoxazolo(isothiazolo)arenes. This process includes the formation of an (E)-(2-aminoaryl)(aryldiazenyl)methanone intermediate, followed by intramolecular oxidative O-N/S-N bond formation at room temperature . Another method describes the reaction of 2-aminobenzohydrazides with Schiff bases and subsequent KMnO4 oxidation to yield quinazolinones and oxadiazoles . Additionally, the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent has been reported for the facile synthesis of benzoxazole and benzimidazole derivatives .

Molecular Structure Analysis

The molecular structure of 2-amino-N'-phenylbenzohydrazide derivatives is characterized by various spectroscopic techniques. For instance, the synthesis of phenylazopyrimidone dyes from 2-aminobenzimidazole derivatives has been characterized using UV-vis, FT-IR, and 1H NMR spectroscopy . Similarly, the structures of quinazolinone derivatives obtained from N"-acyl- and N"-tosyl-substituted hydrazides of 2-aminobenzoic acid have been established by NMR spectroscopy and X-ray diffraction analysis .

Chemical Reactions Analysis

The reactivity of 2-amino-N'-phenylbenzohydrazide allows it to participate in various chemical reactions. For example, the reaction with isatoic anhydride and substituted benzaldehydes leads to the formation of cyclohexenylamido quinazolinones . The compound also reacts with carbonyl compounds to afford acyl- and tosylamido quinazolinone derivatives . The cyclodehydration of o-aminobenzanilides yields benzimidazole and its amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N'-phenylbenzohydrazide derivatives are influenced by their molecular structure. The IR spectra of benzimidazole derivatives indicate the presence of NH and NH2 groups and the formation of associates with hydrogen bonds . The photophysical properties of benzotriazole derivatives with amino/amido substitutions have been studied, revealing the effects of intramolecular N–H···N hydrogen bonding on their absorption and fluorescence properties .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds .

Summary of the Application

2-Aminobenzhydrazide, a type of anthranilic hydrazide, is used as a starting compound for the synthesis of 4-quinazolinone derivatives . These derivatives have been found to exhibit antistaphylococcal and antiaggregation activity with respect to blood plasma thrombocytes, while their hydrazones demonstrate significant analgesic and anti-inflammatory activity .

Methods of Application or Experimental Procedures

The condensations of anthranilic hydrazides and a number of aldehydes are carried out in a solventless medium under ball milling conditions at room temperature .

Results or Outcomes

Application in the Construction of Indazolo[3,2-b]quinazolinones

Specific Scientific Field

This application is also in the field of Organic Chemistry, particularly in the construction of fused poly-N-heterocycles .

Summary of the Application

2-Amino-N’-phenylbenzohydrazide is used in a palladium-catalyzed sequential cyclization/C−H activation cascade reaction with triethyl orthobenzoates to construct indazolo[3,2-b]quinazolinones . These compounds are important biological molecules and some of them are potent inhibitors of phosphodiesterase 4 (PDE4) .

Methods of Application or Experimental Procedures

The reaction of 2-amino-N’-phenylbenzohydrazide with triethyl orthobenzoate is carried out in a palladium-catalyzed sequential cyclization/C−H activation cascade process . This method represents an unprecedented example of a halogen-free protocol to access indazolo[3,2-b]quinazolinones .

Results or Outcomes

The reaction resulted in the formation of indazolo[3,2-b]quinazolinones in good to high yields . Two key intermediates of the reaction, 2-phenyl-3-(phenylamino)quinazolinone and C H insertion palladacycle, were isolated, and their structures were unambiguously confirmed by X-ray crystallography .

Direcciones Futuras

The future directions of 2-amino-N’-phenylbenzohydrazide research could involve further exploration of its pharmacological activities, given its role as a key intermediate in the synthesis of quinazolinones and benzotriazepines derivatives . These derivatives have been extensively studied due to their wide range of pharmacological activities .

Propiedades

IUPAC Name |

2-amino-N'-phenylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-12-9-5-4-8-11(12)13(17)16-15-10-6-2-1-3-7-10/h1-9,15H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZGZKOKUAKGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480116 | |

| Record name | 2-amino-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N'-phenylbenzohydrazide | |

CAS RN |

30086-49-8 | |

| Record name | 2-amino-N'-phenylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)